GX15-070 is classified as a pan-Bcl-2 family inhibitor and is categorized under the broader class of BH3 mimetics. It was developed to counteract the survival signals provided by anti-apoptotic Bcl-2 proteins in cancer cells, which often contribute to chemoresistance and tumor progression. The compound has been synthesized from commercially available precursors through established chemical processes .
The synthesis of GX15-070 involves a multi-step process starting from 4-methoxy-3-pyrrolin-2-one. The synthesis can be summarized in three main steps:
This scalable synthetic route allows for efficient production suitable for both preclinical and clinical studies.
GX15-070's molecular structure features a complex arrangement that includes a pyrrolidine ring, which is essential for its interaction with Bcl-2 family proteins. The molecular formula is CHClNO, and it has a molecular weight of approximately 367.83 g/mol.
Key structural characteristics include:
The structural configuration is crucial for its inhibitory action on anti-apoptotic proteins, facilitating apoptosis in cancer cells .
GX15-070 undergoes several key chemical reactions that contribute to its biological activity:
These reactions are pivotal in understanding how GX15-070 exerts its therapeutic effects against various cancers.
The mechanism of action for GX15-070 primarily involves:
This multifaceted mechanism highlights the potential of GX15-070 as a therapeutic agent in oncology.
GX15-070 exhibits several notable physical and chemical properties:
These properties are essential for formulation development and ensuring bioavailability during therapeutic applications .
GX15-070 has several significant applications in scientific research:
These applications underscore GX15-070's potential as both a therapeutic agent and a research tool in understanding cancer biology .
GX15-070 (obatoclax hydrochloride) belongs to the prodiginines family of small molecules and functions as a pan-inhibitor of anti-apoptotic Bcl-2 family proteins. Its mechanism involves competitive binding to the hydrophobic groove within the BH3 domain of anti-apoptotic members, including Bcl-2, Bcl-xL, Bcl-w, Mcl-1, and A1. Structural studies reveal that obatoclax adopts a curved conformation that mimics the natural α-helical structure of BH3-only proteins, enabling high-affinity interactions with residues lining the BH3-binding pocket [4] [8]. Computational simulations using Protein Energy Landscape Exploration (PELE) software demonstrate that obatoclax induces significant conformational rearrangements in Mcl-1's BH3 domain, particularly displacing conserved hydrophobic residues (Leu235, Val249) and forming hydrogen bonds with Arg263. This induced fit disrupts the native binding geometry critical for pro-apoptotic partner sequestration [8].
Table 1: Binding Affinity Profile of GX15-070 for Anti-Apoptotic Bcl-2 Family Proteins
| Target Protein | BH3 Domain Key Interactions | Functional Consequence |
|---|---|---|
| Mcl-1 | Leu235, Val249, Arg263 H-bonding | Disruption of Mcl-1/BAK complexes |
| Bcl-2 | Phe104, Tyr108, Asp111 hydrophobic contacts | Inhibition of Bcl-2/Bim sequestration |
| Bcl-xL | Gly138, Ala142, Arg139 backbone contacts | Prevention of Bcl-xL/Bak interactions |
| Bcl-w | Similar hydrophobic cleft engagement | Neutralization of Bcl-w pro-survival function |
Compared to selective inhibitors like venetoclax (BCL-2 specific) or A-1155463 (BCL-xL specific), obatoclax's broad targeting spectrum stems from its flexible pyrrole groups that adapt to structural variations among anti-apoptotic proteins. This plasticity enables inhibition of Mcl-1—a key resistance factor for BH3-mimetics lacking Mcl-1 affinity—with submicromolar binding constants (Kd ~0.3 μM) [4] [8] [9].
Mcl-1 overexpression is a validated resistance mechanism in diverse cancers due to its short half-life and rapid upregulation under therapeutic stress. GX15-070 directly counteracts this by displacing pro-apoptotic effectors like Bak and Bim from Mcl-1 complexes. In melanoma (SK-MEL-5 cells), co-immunoprecipitation assays demonstrate dose-dependent dissociation of Mcl-1/BAK complexes within 4 hours of obatoclax treatment (500 nM), preceding cytochrome c release and caspase activation [8]. Similarly, in acute myeloid leukemia (AML), obatoclax reduces viability of venetoclax-resistant cell lines (OCI-AML3, Kasumi-1) that exhibit high Mcl-1 or Bcl-xL expression, with IC50 values of 0.012–0.382 μM after 72 hours. This contrasts sharply with venetoclax’s limited efficacy (IC50 11–42 μM) in the same models [6].
Table 2: Efficacy of GX15-070 in Mcl-1-Dependent Tumor Models
| Cancer Type | Cell Line/Model | Key Mechanism | Cell Death Induction |
|---|---|---|---|
| Acute Lymphoblastic Leukemia | Dex-resistant Molt-4 | BAK release from Mcl-1; ATG5 autophagy | 70% apoptosis at 100 nM/48h |
| Pancreatic Adenocarcinoma | PANC-1, AsPC-1 | LC3-I/II conversion; autophagosome formation | Synergy with chloroquine (CI<0.8) |
| Neuroblastoma | MYCN-amplified SJNB-10 | Disruption of Bim/Mcl-1 complexes | 60% CSC reduction in vivo |
In glucocorticoid-resistant acute lymphoblastic leukemia (ALL), obatoclax overcomes resistance by dual activation of apoptosis and autophagy. Mcl-1 degradation liberates Bak, triggering mitochondrial outer membrane permeabilization (MOMP), while concurrently inducing ATG5-dependent autophagosome formation. Knockdown experiments confirm that Mcl-1 silencing sensitizes cells to obatoclax, whereas Bcl-2 reduction has minimal effect [5] [10]. In neuroblastoma, obatoclax effectively targets CD133+ cancer stem cells (CSCs) by disrupting Mcl-1/Bim and Bcl-2/Bim complexes, achieving synergistic cytotoxicity with cisplatin and doxorubicin in MYCN-amplified models [1].
Bim (Bcl-2-interacting mediator of cell death) is a potent BH3-only protein sequestered by anti-apoptotic members in tumor cells. GX15-070 displaces Bim from its complexes with Bcl-2, Mcl-1, and Bcl-xL, permitting Bim to directly activate Bax/Bak. In chronic lymphocytic leukemia (CLL) patients, obatoclax treatment (28 mg/m²) induces Bax/Bak conformational activation within 3 hours, as detected by conformation-specific antibodies in peripheral blood mononuclear cells [3]. This correlates with plasma markers of oligonucleosomal DNA fragmentation, confirming apoptosis initiation.
The mitochondrial amplification cascade triggered by Bim liberation involves:
In ALL models, obatoclax-induced Bim release occurs independently of glucocorticoid signaling, explaining its efficacy in dexamethasone-resistant cells [5] [10]. Notably, Bax/Bak double-knockout cells are completely resistant to obatoclax, underscoring their essential role in its mechanism. However, in rhabdomyosarcoma, obatoclax triggers non-apoptotic necroptosis via RIP1/RIP3/ATG5 complexes on autophagosomal membranes when caspases are inhibited, demonstrating context-dependent pathway activation [7].
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.:
CAS No.: 2058075-35-5
CAS No.: